Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate typically involves the reaction of dodecanol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester. The final step involves sulfonation of the ester with sodium bisulfite under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in detergents, personal care products, and as an emulsifying agent in various formulations
Mechanism of Action
The primary mechanism of action of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial in its applications as a surfactant and emulsifying agent .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): Commonly used in personal care products, known for its foaming properties.
Sodium lauryl sulfate (SLS): Similar to SDS but with a shorter ethoxy chain.
Uniqueness: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubilization and emulsification .
Properties
CAS No. |
103900-46-5 |
---|---|
Molecular Formula |
C18H33NaO7S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
sodium;1-dodecoxy-4-ethoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C18H34O7S.Na/c1-3-5-6-7-8-9-10-11-12-13-14-25-18(20)16(26(21,22)23)15-17(19)24-4-2;/h16H,3-15H2,1-2H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
LEFSVRAJVANTAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.